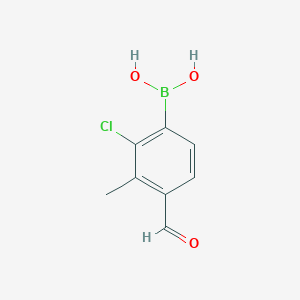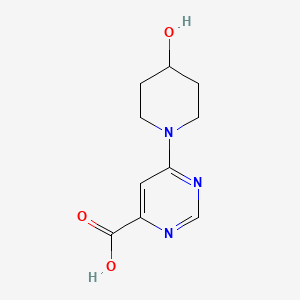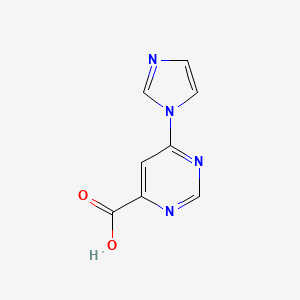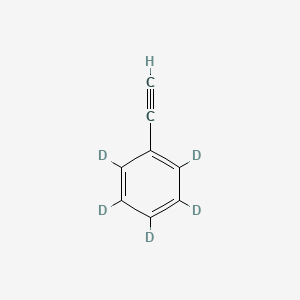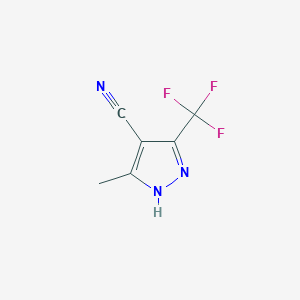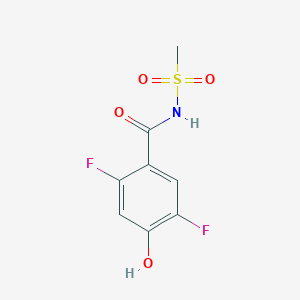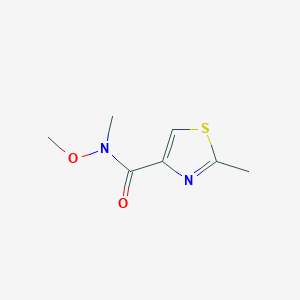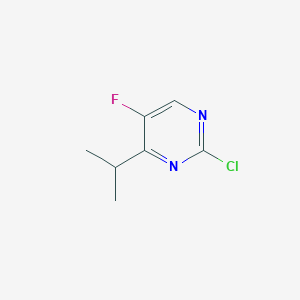
1-(3-(甲氧基甲基)吡咯烷-1-基)-2-氯丙-1-酮
描述
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that features a pyrrolidine ring substituted with a methoxymethyl group and a chloropropanone moiety
科学研究应用
药物化学:药物设计与合成
吡咯烷环是用于治疗人类疾病的生物活性分子中常见的结构特征。 它的 sp3杂化允许有效探索药效团空间,有助于分子的立体化学并增加三维覆盖范围 。该化合物可以作为合成具有潜在治疗应用的新型生物活性化合物的关键中间体。
药代动力学:ADME/Tox 研究
吡咯烷衍生物等杂环化合物在改变理化参数方面发挥着重要作用,以实现药物候选物的最佳 ADME/Tox(吸收、分布、代谢、排泄/毒理学)特征 。该化合物可用于药代动力学研究,以了解其在生物系统中的行为及其作为药物分子的潜力。
生物化学:酶抑制
吡咯烷衍生物的立体因素影响它们的生物活性,包括酶抑制。 “1-(3-(甲氧基甲基)吡咯烷-1-基)-2-氯丙-1-酮”的独特结构可能与特定酶相互作用,可能导致开发可用于研究或治疗各种生化途径的新抑制剂 。
化学生物学:蛋白质结合研究
吡咯烷环的立体异构性意味着不同的立体异构体可以以不同的方式与对映选择性蛋白质结合。 该化合物可用于化学生物学研究,以研究药物与其蛋白质靶点的结合模式和亲和力,这对于了解药物的疗效和安全性至关重要 。
有机合成:复杂分子的构建块
由于其反应性和选择性,这种吡咯烷衍生物可以作为合成更复杂的有机分子的构建块。 它在构建具有多个立体中心的分子或非对映选择性合成中可能特别有用 。
材料科学:有机电子材料
吡咯烷及其衍生物在材料科学中具有潜在的应用,特别是在有机电子材料的开发方面。 吡咯烷环中氮原子的给电子性能可用于创建有机半导体,这些半导体用于各种电子设备 。
作用机制
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Mode of action
The mode of action would depend on the specific target. For example, some pyrrolidine derivatives have been shown to interact with receptors or enzymes, leading to changes in cellular signaling .
Biochemical pathways
The affected pathways would depend on the specific target and mode of action. Pyrrolidine derivatives have been associated with a variety of pathways, depending on their specific structures and targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives, for example, are often well absorbed and distributed due to their lipophilic nature .
Result of action
The molecular and cellular effects would depend on the specific target and mode of action. Some pyrrolidine derivatives have been associated with anti-inflammatory, analgesic, antibacterial, and other activities .
生化分析
Biochemical Properties
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with carbonic anhydrase isoenzymes, which are involved in maintaining acid-base balance in tissues . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of RORγt, a nuclear receptor involved in the regulation of immune responses . By modulating the activity of such receptors, the compound can alter gene expression patterns and impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to inhibition or activation. For instance, its interaction with carbonic anhydrase isoenzymes results in the inhibition of these enzymes, affecting their role in physiological processes . Additionally, the compound can influence gene expression by modulating the activity of nuclear receptors like RORγt .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of immune responses or inhibition of specific enzymes . At higher doses, toxic or adverse effects can occur, including cellular toxicity and disruption of normal physiological processes . Threshold effects are often observed, where a specific dosage level is required to achieve a noticeable biological effect.
Metabolic Pathways
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can influence metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . For instance, its interaction with carbonic anhydrase isoenzymes can affect the production and utilization of bicarbonate ions, which are crucial for maintaining pH balance in tissues .
Transport and Distribution
The transport and distribution of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity, as its presence in specific tissues or organelles can enhance or inhibit its effects.
Subcellular Localization
The subcellular localization of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and influence its overall biological activity. For example, its presence in the nucleus can enhance its ability to modulate gene expression by interacting with nuclear receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one typically involves the reaction of 3-(methoxymethyl)pyrrolidine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
化学反应分析
Types of Reactions
2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine
属性
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(10)9(12)11-4-3-8(5-11)6-13-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWJTTZOYMLCTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


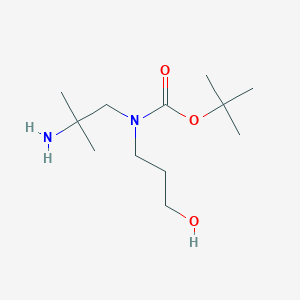
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
